9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, including the formation of the pyrimido[1,2-g]purine core and the subsequent attachment of the 3-chloro-4-methylphenyl and 2-fluorophenylmethyl groups. The reaction conditions typically require the use of strong bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Scientific Research Applications
9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimido[1,2-g]purine derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The uniqueness of 9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H21ClFN5O2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClFN5O2/c1-14-8-9-16(12-17(14)24)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-15-6-3-4-7-18(15)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
InChI Key |
DWIMPYPXEJRCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)Cl |
Origin of Product |
United States |
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